3-Methyl-1-(methylamino)butan-2-ol
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Overview
Description
3-Methyl-1-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One of the methods to synthesize this compound involves the hydroboration-oxidation of 3-methylbut-1-ene.
Addition of Water: Another method involves the addition of water to 3-methylbut-1-ene in the presence of dilute sulfuric acid (H2SO4), following Markovnikov’s rule.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the principles of hydroboration-oxidation and acid-catalyzed hydration can be scaled up for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and other halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.
Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.
Comparison with Similar Compounds
3-Methyl-2-butanol: Another secondary alcohol with similar structural features but lacking the methylamino group.
Isoamyl alcohol (3-Methyl-1-butanol): A primary alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon skeleton but different functional groups.
Uniqueness:
- The presence of both a hydroxyl group and a methylamino group in 3-Methyl-1-(methylamino)butan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potential applications.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-methyl-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |
InChI Key |
RAKKFSLKTUFWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC)O |
Origin of Product |
United States |
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